2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorobenzyl and nitrophenyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-fluorobenzyl group: This step may involve nucleophilic substitution reactions using 3-fluorobenzyl halides and thiol derivatives.
Attachment of the 4-nitrophenyl group: This can be done through electrophilic aromatic substitution or coupling reactions using nitrophenyl derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The fluorobenzyl group may participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thienopyrimidines
Scientific Research Applications
Chemistry
Biology
Due to its structural features, the compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. It can be used in biological assays to study these effects.
Medicine
The compound may serve as a lead compound in drug discovery and development, particularly for diseases where thienopyrimidine derivatives have shown efficacy.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, thienopyrimidine derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorobenzyl and nitrophenyl groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-chlorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- 2-((3-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The presence of the fluorobenzyl group in 2-((3-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may confer unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c20-13-3-1-2-12(10-13)11-28-19-21-16-8-9-27-17(16)18(24)22(19)14-4-6-15(7-5-14)23(25)26/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIFWDRSPZSDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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